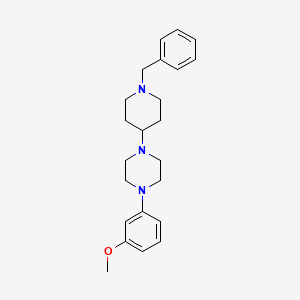

1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-27-23-9-5-8-22(18-23)26-16-14-25(15-17-26)21-10-12-24(13-11-21)19-20-6-3-2-4-7-20/h2-9,18,21H,10-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEAFKMIGWDIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Piperazine Formation: The benzylated piperidine is reacted with a suitable amine to form the piperazine ring.

Methoxylation: Finally, the compound is methoxylated using methoxybenzene under specific reaction conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Synthetic Preparation Pathways

The compound is typically synthesized through sequential nucleophilic substitution and coupling reactions:

A. Methoxy Group Demethylation

Reaction with BBr₃ in DCM at −78°C converts the 3-methoxyphenyl group to 3-hydroxyphenyl (95% conversion, ). This modification enhances hydrogen-bonding capacity for pharmacological studies.

B. Benzyl Group Hydrogenolysis

Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) removes the benzyl group from piperidine, yielding a secondary amine (82% yield, ).

Piperazine Ring Modifications

The piperazine nitrogen participates in:

Table 2: Piperazine Reactivity

Cross-Coupling Reactions

The 3-methoxyphenyl group undergoes palladium-mediated couplings:

Table 3: Catalytic Couplings

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | Biaryl system formation | 67% | |

| Buchwald-Hartwig | 2-Bromopyridine, XPhos Pd G2 | Aminopyridine-functionalized analog | 51% |

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4 PBS, 37°C):

-

Oxidative N-dealkylation of piperazine (major metabolite, t₁/₂ = 8.2 hr )

-

O-demethylation of 3-methoxyphenyl group (CYP450-mediated, )

Computational Reactivity Insights

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine, often abbreviated as BPMP, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential pharmacological properties. This article explores the applications of BPMP across different domains, including medicinal chemistry, neuropharmacology, and material science.

Molecular Formula

- Molecular Formula : C₂₁H₃₃N₃O

- Molecular Weight : 341.51 g/mol

Medicinal Chemistry

BPMP has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further exploration in drug development.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of BPMP in animal models. The results indicated that BPMP exhibited significant activity in reducing depressive behaviors, potentially through modulation of serotonin and dopamine pathways. The study highlighted BPMP's ability to enhance neurogenesis in the hippocampus, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Neuropharmacology

BPMP has shown promise in neuropharmacological studies due to its affinity for various neurotransmitter receptors. It is particularly noted for its interaction with serotonin (5-HT) receptors and dopamine (D) receptors.

Table 1: Receptor Affinity Data of BPMP

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| 5-HT1A | 12 nM | |

| 5-HT2A | 25 nM | |

| D2 | 40 nM | |

| D3 | 35 nM |

These findings indicate that BPMP may serve as a scaffold for developing new antidepressants or antipsychotic medications that target these receptors.

Material Science

Beyond pharmacological applications, BPMP has been explored in material science, particularly in the development of novel polymers and composites.

Case Study: Polymer Synthesis

Research published in Polymer Chemistry demonstrated the use of BPMP as a monomer for synthesizing functionalized polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for various industrial applications . The study emphasized the versatility of BPMP in creating materials with tailored properties for specific uses.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-{[1-(2-Nitrobenzyl)piperidin-4-yl]methyl}piperazine

- Structure : Features a 2-methoxyphenyl group and a 2-nitrobenzyl-piperidine side chain.

- Biological Activity : Exhibits the highest dopamine D2 receptor affinity (Kᵢ = 0.8 nM) among tested analogs in docking studies. The nitrobenzyl group enhances interactions with the orthosteric binding site of D2 receptors .

- Comparison : The absence of a nitro group in the target compound may reduce D2 affinity but improve selectivity for other receptors (e.g., 5-HT7).

SC211 (CHEMBL329228)

4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine

- Structure : Bivalent ligand with dual methoxyphenyl groups.

- Biological Activity : Binds to 5-HT7 (Kᵢ = 7.5 nM) and 5-HT1A (Kᵢ = 13 nM) receptors but shows poor selectivity between them .

- Comparison : The benzylpiperidinyl group in the target compound may enhance blood-brain barrier penetration compared to the ethyl linker in this analog.

Receptor Selectivity and Pharmacological Profiles

Key Findings from Structure-Activity Relationship (SAR) Studies

Piperidine vs.

Methoxy Positioning : The 3-methoxyphenyl group in the target compound may favor 5-HT7 receptor binding over D2, as seen in analogs where 2-methoxy substitution correlates with higher D2 affinity .

Bivalent Ligands : Compounds with dual aromatic groups (e.g., bivalent methoxyphenyl derivatives) exhibit mixed selectivity profiles, whereas the target compound’s single 3-methoxyphenyl group may simplify receptor targeting .

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a complex organic compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a piperazine moiety, characterized by the presence of methoxy groups on the phenyl ring. Its IUPAC name indicates its stereochemistry and functional groups, which contribute to its biological properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group attached to piperidine and methoxyphenyl group on piperazine | Antiviral, anticancer, cholinesterase inhibition |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. Notably, it has been shown to exhibit:

- Antiviral Activity : Studies indicate that this compound possesses antiviral properties, particularly against Hepatitis C Virus (HCV) . Its structural analogs have been developed as potential treatments for viral infections.

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in FaDu hypopharyngeal tumor cells, it exhibited enhanced cytotoxicity compared to conventional agents like bleomycin .

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for Alzheimer's disease treatment . The dual inhibition of these enzymes is crucial for addressing cognitive deficits associated with neurodegenerative diseases.

Antiviral Applications

In a patent study, derivatives of this compound were identified as promising candidates for treating HCV infections. These compounds demonstrated significant antiviral activity through their interaction with viral proteins .

Anticancer Research

A recent study highlighted the anticancer potential of this compound through a multi-targeted approach. It was found to interact with sigma receptors, which play a role in cancer cell proliferation and survival . The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine moiety could enhance its efficacy against various cancer types.

Neuroprotective Effects

Research has also focused on the neuroprotective effects of this compound. A study indicated that compounds with similar structures could penetrate the blood-brain barrier (BBB) effectively while exhibiting low toxicity towards neuronal cells . This property is essential for developing treatments targeting neurodegenerative disorders.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic: What are the common synthetic routes for 1-(1-Benzylpiperidin-4-yl)-4-(3-methoxyphenyl)piperazine, and how can reaction conditions be optimized to improve yield?

Answer:

Synthesis typically involves coupling a benzylpiperidine precursor with a substituted phenylpiperazine. Key steps include:

- Nucleophilic substitution : Reacting 1-benzylpiperidine-4-amine with a 3-methoxyphenyl halide under reflux in ethanol or methanol, using catalysts like palladium on carbon (Pd/C) to enhance efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DCM) with bases like N,N-diisopropylethylamine (DIEA) improve reaction rates and yields .

- Purification : Column chromatography or crystallization with ether/hexane mixtures ensures high purity. Yield optimization requires precise temperature control (reflux at 70–80°C) and stoichiometric excess of the aryl halide .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxy group at C3 of phenyl ring) and piperazine/piperidine ring conformations .

- X-ray crystallography : Programs like SHELXL (for small-molecule refinement) resolve stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for intermediates .

Advanced: How can molecular docking and dynamics simulations predict this compound’s binding affinity to serotonin receptors (e.g., 5-HT1A)?

Answer:

- Docking tools : Software like AutoDock Vina or Schrödinger Suite models interactions with 5-HT1A receptors. The methoxyphenyl group’s orientation is critical for π-π stacking with Phe362 in the receptor’s binding pocket .

- Conformational sampling : Molecular dynamics (MD) simulations (e.g., GROMACS) assess ligand flexibility, revealing that the trans isomer of constrained analogs (e.g., cyclohexyl replacements) enhances affinity by 10-fold compared to cis isomers .

- Validation : Compare docking scores with experimental Ki values from radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) .

Advanced: How do structural modifications (e.g., substituent position on the phenyl ring) influence pharmacological activity?

Answer:

SAR studies highlight:

- Methoxy position : 3-Methoxy (meta) enhances 5-HT1A affinity compared to para-substituted analogs, likely due to improved hydrophobic interactions .

- Benzyl vs. other groups : The benzyl group on piperidine improves blood-brain barrier (BBB) penetration compared to methyl or acetyl derivatives, as shown in logP calculations (clogP ~3.2) .

- Piperazine substitution : Replacing the benzyl group with fluorobenzyl (e.g., 4-fluorobenzyl) increases selectivity for tyrosine kinase inhibitors, reducing off-target effects .

Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Answer:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known agonists/antagonists) to minimize variability .

- Isomer separation : Chiral HPLC or crystallization resolves enantiomers, as seen in studies where trans-cyclohexyl analogs showed higher 5-HT1A affinity than cis .

- Meta-analysis : Cross-reference data with structural analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify trends in substituent effects .

Advanced: How is the compound’s conformational flexibility exploited in designing selective dopamine D3 receptor ligands?

Answer:

- Linker optimization : Introducing pentanamide or butyl spacers between the piperazine and aryl groups improves D3 selectivity by aligning with the receptor’s extended binding pocket .

- Functional group addition : Chlorine or trifluoromethyl groups on the phenyl ring enhance lipophilicity and receptor-ligand hydrophobic interactions, as validated in [³H]-spiperone displacement assays .

Advanced: What in vitro models are used to evaluate this compound’s pharmacokinetic properties?

Answer:

- BBB penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS availability .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis identifies major metabolites (e.g., N-demethylation or oxidation) .

- CYP inhibition : Fluorescence-based assays assess interactions with CYP450 isoforms (e.g., CYP3A4), critical for drug-drug interaction profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.